5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol
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Overview
Description
5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3311~3,7~]decan-6-ol is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the phenyl and isopropyl groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, polar solvents, and moderate temperatures.
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, amines, and substituted phenyl compounds.
Scientific Research Applications
5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: A compound with a similar tricyclic structure but different functional groups.
2-Adamantaneacetic acid: Another tricyclic compound with distinct chemical properties.
Uniqueness
5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is unique due to its specific arrangement of phenyl and isopropyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
431984-64-4 |
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Molecular Formula |
C20H30N2O |
Molecular Weight |
314.5g/mol |
IUPAC Name |
2-phenyl-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
InChI |
InChI=1S/C20H30N2O/c1-14(2)19-10-21-12-20(15(3)4,18(19)23)13-22(11-19)17(21)16-8-6-5-7-9-16/h5-9,14-15,17-18,23H,10-13H2,1-4H3 |
InChI Key |
UNSVBIQMIGGMDJ-UHFFFAOYSA-N |
SMILES |
CC(C)C12CN3CC(C1O)(CN(C2)C3C4=CC=CC=C4)C(C)C |
Canonical SMILES |
CC(C)C12CN3CC(C1O)(CN(C2)C3C4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
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